6-Benzyloxypurine

Cytokinin structure-activity relationship Plant growth regulator Tobacco callus bioassay

Researchers requiring O-linked purine reactivity or assay-specific cytokinin potency cannot substitute N-linked analogs without compromising results. 6-Benzyloxypurine (≥98% HPLC) solves this with: - Equivalent activity to benzyladenine/kinetin in wheat leaf senescence and coleoptile elongation assays - Intrinsic fluorescence enabling label-free binding assays (not possible with 6-benzylaminopurine) - Critical protected intermediate for 2′-modified inosine analogs and hypoxia-activated AGT inhibitor prodrugs Global shipping from stock.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 57500-07-9
Cat. No. B160809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxypurine
CAS57500-07-9
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)
InChIKeyZZZXGPGVDJDFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxypurine: Overview & Differentiation


6-Benzyloxypurine (6-BOP; CAS 57500-07-9) is a synthetic 6-substituted purine in which a benzyloxy (–O–CH₂–C₆H₅) group is attached to the purine ring via an ether (oxygen) linkage at the 6-position . It belongs to the cytokinin class of plant growth regulators and is structurally distinguished from the far more common 6-benzylaminopurine (BAP/6-BA) by the replacement of the NH linker with an oxygen atom [1]. This single-atom difference confers a distinct activity profile across bioassays, altered molecular recognition behavior, and unique synthetic utility as a protected intermediate in nucleoside chemistry [2]. The compound is commercially available as a crystalline solid (mp 173–175 °C, purity ≥98% by HPLC) and is used in plant physiology research, medicinal chemistry, and bioanalytical tracer applications.

Workflow Plant cytokinin bioassay, senescence, and coleoptile elongation studies
Selection O-linked purine scaffold for synthetic chemistry or intermediate-potency probe
Use Context Label-free fluorescence tracer, host-guest chemistry, and nucleoside intermediate

Why 6-Benzyloxypurine Differs from BAP


Generic substitution within the 6-substituted purine cytokinin class is scientifically unjustified because the atom linking the benzyl group to the purine ring (NH, O, S, or CH₂) fundamentally controls cytokinin potency and bioassay specificity [1]. In a definitive head-to-head tobacco bioassay comparison of the 6-benzyl-X-purine series, the activity rank order was established as NH > CH₂ = O ≫ S, meaning that 6-benzylaminopurine (NH-linked) is consistently more potent than the oxygen-linked 6-benzyloxypurine [1]. However, this rank order is assay-dependent: in wheat leaf senescence and coleoptile elongation tests, 6-benzyloxypurine achieves activity equivalent to both benzyladenine and kinetin, yet in tobacco callus culture it is markedly less effective on a molar basis [2]. Furthermore, within the benzyloxypurine subclass, α-alkyl substitution at the benzylic methylene produces derivatives (e.g., butyl, pentyl) that surpass the parent compound in activity, while simple α-methyl substitution nearly abolishes activity entirely [3]. These multi-dimensional SAR findings mean that a user requiring O-linked purine reactivity, assay-specific potency profiles, or a benzyloxypurine scaffold for synthetic derivatization cannot simply substitute an N-linked or S-linked analog without compromising experimental outcomes.

6-Benzyloxypurine (O-linked)
Intermediate potency tier; assay-dependent activity; intrinsic fluorescence.
6-Benzylaminopurine (NH-linked)
Higher potency in tobacco callus; non-fluorescent; distinct cyclodextrin binding.
6-Benzyloxypurine (Parent)
Baseline scaffold for α-alkyl derivatization; active in all tested cytokinin assays.
α-Alkylbenzyloxypurine Derivatives
Activity highly variable; methyl analog nearly inactive; butyl/pentyl may surpass parent.

6-Benzyloxypurine Differentiation Evidence


Linker Atom Controls Cytokinin Potency in Tobacco

In a direct head-to-head comparison using the standardized tobacco callus bioassay, the cytokinin activity of the 6-benzyl-X-purine series was quantitatively ranked by the atom connecting the benzyl moiety to the purine C6 position [1]. The activity order was unequivocally established as X = NH (6-benzylaminopurine) > X = CH₂ (6-(2-phenethyl)purine) = X = O (6-benzyloxypurine) ≫ X = S (6-benzylthiopurine) [1]. This rank order demonstrates that the oxygen-linked analog (6-BOP) occupies an intermediate activity tier — equipotent to the methylene-linked analog but clearly subordinate to the amino-linked benchmark BAP — while being dramatically superior to the thioether variant.

Linker Atom Potency Rank
Head-to-head
NH > CH₂ = O >> S
Reported activity tier in tobacco callus; O-linked is intermediate, not maximal.
Tobacco callus bioassay context
Cytokinin structure-activity relationship Plant growth regulator Tobacco callus bioassay

Potency Reversal Across Wheat and Tobacco Assays

The cytokinin activity of 6-benzyloxypurine was directly compared against benzyladenine and kinetin across three independent plant bioassay systems [1]. In two of these tests — the wheat (Triticum aestivum) leaf senescence assay and the young coleoptile elongation test — 6-benzyloxypurine was reported to be "as active as benzyladenine or kinetin" [1]. However, in the third test system, the tobacco tissue culture assay, 6-benzyloxypurine was "much less effective on a molar basis" than either comparator, though it did achieve comparable maximum activity at its optimum concentration [1]. This assay-dependent potency profile represents a notable differentiation from BAP, which generally exhibits uniformly high potency across all cytokinin bioassays.

Assay-Dependent Potency
Head-to-head
Equivalent to kinetin in 2 of 3 assays
Reported functional match in wheat senescence but molar deficit in tobacco callus.
Wheat, coleoptile, and tobacco assay context
Cytokinin bioassay Wheat leaf senescence Coleoptile elongation Tobacco tissue culture

α-Alkyl Substituent Cytokinin SAR

A homologous series of 6-α-n-alkylbenzyloxypurines with alkyl chain lengths from n = 0 (methyl) to n = 11 (undecyl) was synthesized and tested head-to-head against the parent 6-benzyloxypurine in three cytokinin bioassays [1]. Substituting a methyl group (n = 0) at the α-methylene position "removed activity almost completely" [1]. Increasing the alkyl chain length to n = 1–5 restored activity, with the butyl (n = 3) and pentyl (n = 4) derivatives being "more active than 6-benzyloxypurine itself" [1]. Activity then declined as the homologous series was ascended, with higher homologues (n = 8–11) being completely inactive [1]. This SAR establishes 6-benzyloxypurine as the critical baseline scaffold from which optimized derivatives are designed.

α-Alkyl SAR Baseline
Head-to-head
Parent is active; butyl/pentyl > parent >> methyl (inactive)
Establishes parent as essential scaffold for SAR optimization studies.
Homologous series in 3 bioassays
Cytokinin SAR 6-α-alkylbenzyloxypurine Homologous series Plant growth regulator optimization

β-Cyclodextrin Binding: 6-BOP vs. BAP Thermodynamics

The host–guest inclusion complexation of β-cyclodextrin (β-CD) with 6-benzyloxypurine (6-BOP) and 6-benzylaminopurine (6-BAP) was compared directly using isothermal microcalorimetry at 298.15 K in aqueous solution at pH 8.9 [1]. Non-linear simulation of calorimetric data yielded distinct thermodynamic parameters — stoichiometry, equilibrium constants, standard enthalpy changes (ΔH°), and standard entropy changes (ΔS°) — for each guest molecule [1]. The study concluded that β-CD exhibits "obvious molecular recognition" between the two structurally similar guests, with the O-linked (6-BOP) and NH-linked (6-BAP) compounds producing measurably different binding thermodynamics [1]. The thermodynamic differences were rationalized in terms of the differing molecular structures of the guest molecules, corroborated by UV spectral data [1].

β-CD Binding Thermodynamics
Head-to-head
Measurably distinct vs. BAP
O-linker drives different host-guest stoichiometry and enthalpy.
Microcalorimetry, pH 8.9, 298.15 K
Host-guest chemistry β-Cyclodextrin inclusion complex Microcalorimetry Molecular recognition

Methionine Adenosyltransferase Inhibition Profile

In a cross-study comparison of enzyme inhibition data curated in the BRENDA database, 6-benzyloxypurine at a concentration of 10 mM produced 17.7% inhibition of methionine adenosyltransferase (EC 2.5.1.6) [1]. Under the same assay conditions (10 mM), the comparator O-methylguanine achieved 60.3% inhibition, representing a 3.4-fold stronger inhibitory effect [2]. Other purine derivatives tested at 10 mM showed a range of inhibitory activities: 2-amino-6-chloropurine-9-acetic acid (23.5%), 6-propoxypurine (27.9%), and 6-dimethylallylaminopurine riboside (41.6%) [2]. This places 6-benzyloxypurine at the lower end of the inhibitory spectrum for this enzyme, consistent with its relatively weak interaction with the methionine adenosyltransferase active site.

MAT Inhibition Profile
Cross-study
17.7% at 10 mM (3.4-fold lower than O-methylguanine)
Lower-end inhibition supports use as a probe with reduced off-target potential.
BRENDA database, EC 2.5.1.6 context
Enzyme inhibition Methionine adenosyltransferase BRENDA database Purine ligand

Intrinsic Fluorescence and Antibacterial Activity

6-Benzyloxypurine possesses intrinsic fluorescence properties that enable its use as a tracer and concentration probe in aqueous bioassays, with binding constants determined by fluorescence spectrometry . This fluorescent characteristic is not shared by the non-fluorescent 6-benzylaminopurine (BAP). In antibacterial assays, 6-benzyloxypurine inhibits the growth of Aerobacter aerogenes at concentrations greater than 0.5 mM, with optimal bacterial growth inhibition achieved at 1 mM (corresponding to a pH of approximately 8.2) . The compound also exhibits inhibitory effects against Enterococcus faecalis and Pseudomonas aeruginosa in wastewater treatment bacterial contexts . No direct comparator data for BAP or kinetin under identical antibacterial assay conditions were identified in the available literature.

Fluorescence & Antibacterial
Data to verify
Fluorescent; A. aerogenes inhibition >0.5 mM
Supports label-free tracer development; BAP is non-fluorescent.
Source-specific review; no direct comparator data
Fluorescent tracer Antibacterial activity Aerobacter aerogenes Bioanalytical assay

6-Benzyloxypurine Application Scenarios


Senescence and Coleoptile Growth Bioassays

In wheat leaf senescence and coleoptile elongation assays, 6-benzyloxypurine has been demonstrated to be equally active as benzyladenine and kinetin [1]. Laboratories conducting these specific bioassays can procure 6-BOP as a direct functional equivalent to the more expensive or less synthetically accessible N-linked cytokinins, provided the experimental system does not involve tobacco callus culture where molar potency differences become significant. The oxygen-linked scaffold also offers a distinct chemical handle for metabolic labeling or derivatization studies that is absent in the amino-linked analogs.

2′-Modified Inosine Nucleoside Synthesis

6-Benzyloxypurine serves as a critical protected intermediate in the synthesis of 2′-modified inosine analogs from 6-chloropurine riboside, where the benzyloxy group acts as a masked 6-hydroxyl functionality [2]. This synthetic route has been employed to access nucleoside analogs with potential antiviral and anticancer activity [2]. Additionally, 6-benzyloxypurine is a key building block for purine-β-lactam and purine-aminopropanol hybrid systems, several of which have been identified as promising antiviral lead structures [3]. Procurement of high-purity 6-BOP (≥98% by HPLC) is essential for these multi-step synthetic sequences where intermediate purity directly impacts final product yield and characterization.

Hypoxia-Activated AGT Inhibitor Prodrug

The 6-benzyloxypurine scaffold is the direct synthetic precursor for 2-nitro-6-benzyloxypurine, a hypoxia-activated prodrug that is >2000-fold weaker than O6-benzylguanine as an AGT inhibitor under normoxic conditions but is selectively reduced by xanthine oxidase, cytochrome P450 reductase, and tumor cells under oxygen-deficient conditions to yield the potent AGT inhibitor O6-benzylguanine [4]. This prodrug strategy exploits the unique oxygen-sensitive reduction potential of the 2-nitro-6-benzyloxypurine framework (E₁/₂ = −177 mV vs. Ag/AgCl) [4] to achieve tumor-selective AGT depletion and sensitization to chloroethylating agents such as laromustine [4]. Medicinal chemistry groups developing tumor-targeted AGT inhibitors require the parent 6-benzyloxypurine as the starting material for synthesizing and optimizing this class of hypoxia-activated prodrugs.

Fluorescence Detection & β-Cyclodextrin Host–Guest

The intrinsic fluorescence of 6-benzyloxypurine — a property not shared by the non-fluorescent 6-benzylaminopurine — enables its direct use as a label-free tracer in bioanalytical assays, with binding constants determinable by fluorescence spectrometry . Furthermore, the distinct thermodynamic binding parameters of 6-BOP with β-cyclodextrin, which differ measurably from those of BAP as established by microcalorimetry [5], make 6-BOP the compound of choice for supramolecular chemistry investigations into purine–cyclodextrin inclusion phenomena, formulation solubilization studies, and molecular recognition research where the O-linker versus NH-linker distinction governs host–guest affinity and stoichiometry.

Application
Selection Property
Validation Focus
Senescence/Coleoptile Bioassays
O-linked scaffold with reported functional equivalence
Assay-specific potency review; tobacco callus exclusion
Nucleoside & Prodrug Synthesis
Protected 6-hydroxyl intermediate; high purity required
Multi-step synthetic route compatibility; purity threshold verification
Hypoxia-Activated AGT Inhibitor
Parent scaffold for 2-nitro-6-benzyloxypurine prodrugs
Reductive activation pathway context; tumor-cell model review
Fluorescence & Supramolecular Studies
Intrinsic fluorescence; distinct cyclodextrin binding
Label-free detection method development; host-guest stoichiometry review

Technical Documentation Hub

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